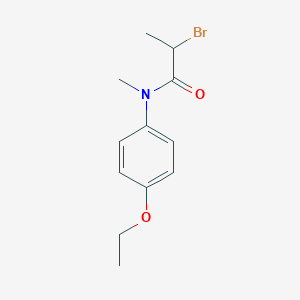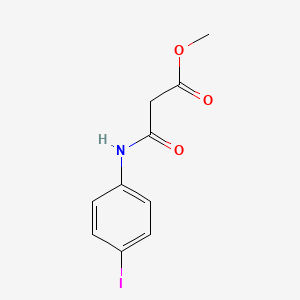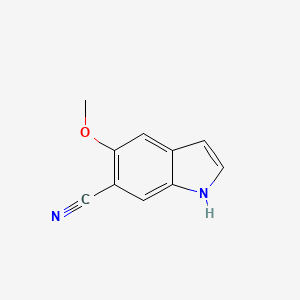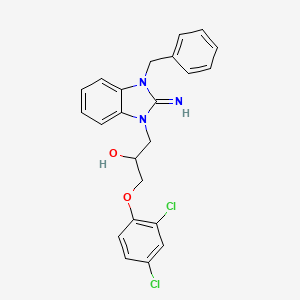![molecular formula C12H25BO3Si B13979064 Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is a compound that features both silicon and boron atoms within its structure. This compound is of interest due to its potential applications in organic synthesis and materials science. The presence of the boron-containing dioxaborolane group and the silicon-containing trimethylsilyl group makes it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane typically involves the following steps:
Formation of the Allylboronate Intermediate: This can be achieved by reacting an allyl halide with a boronic ester under palladium-catalyzed conditions.
Silylation: The allylboronate intermediate is then reacted with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can undergo various types of chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different organosilicon and organoboron derivatives.
Substitution: The allyl group can participate in substitution reactions, where the boron or silicon groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce simpler organosilicon compounds.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane can be used as a reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology
The compound may be used in the development of new biomolecules or as a precursor for biologically active compounds.
Medicine
Industry
Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane exerts its effects involves the interaction of its boron and silicon groups with various molecular targets. The boron group can form reversible covalent bonds with diols and other nucleophiles, while the silicon group can participate in hydrosilylation and other silicon-based reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylboronate: Contains both silicon and boron but lacks the allyl group.
Allyltrimethylsilane: Contains the allyl and trimethylsilyl groups but lacks the boron component.
Dioxaborolane Derivatives: Various compounds containing the dioxaborolane group but different substituents.
Uniqueness
(E)-Trimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane is unique due to the combination of its boron and silicon groups, which provide distinct reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C12H25BO3Si |
|---|---|
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane |
InChI |
InChI=1S/C12H25BO3Si/c1-11(2)12(3,4)16-13(15-11)9-8-10-14-17(5,6)7/h8-9H,10H2,1-7H3 |
Clé InChI |
QNVCVEHGYIBMLB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



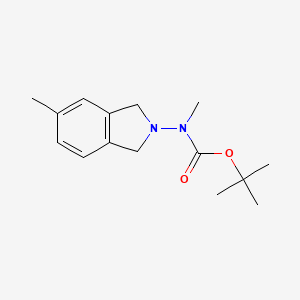
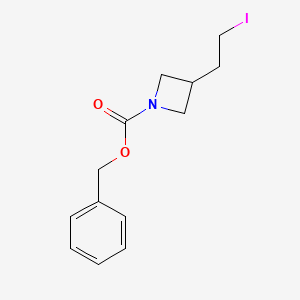
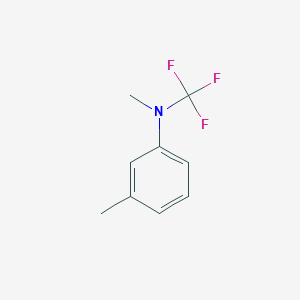
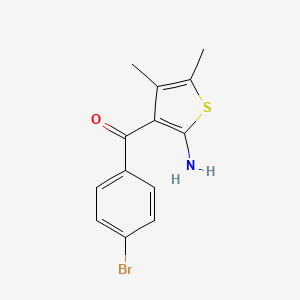
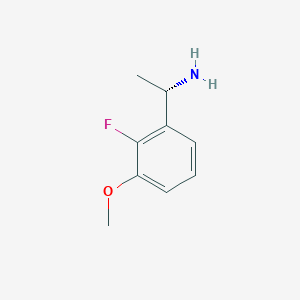
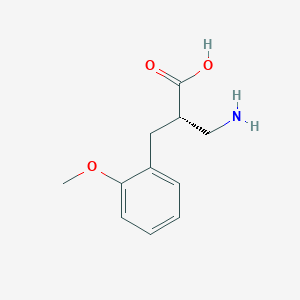
![Oxirane, 2,2-bis[(phenylmethoxy)methyl]-](/img/structure/B13979027.png)
![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)

